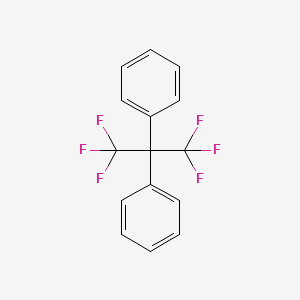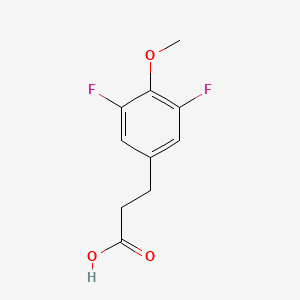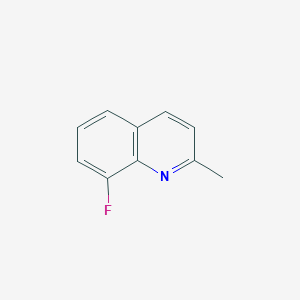
5'-O-(4,4'-Dimethoxytrityl)uridine
Übersicht
Beschreibung
This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position of uridine, which is a nucleoside component of RNA . The DMT group is used to protect the hydroxyl group during the synthesis process, making it an essential reagent in the field of nucleic acid chemistry.
Wirkmechanismus
Target of Action
The primary target of 5’-O-(4,4’-Dimethoxytrityl)uridine, also known as DMT-Ur, is the active hydroxyl group of uridine . This compound is a derivative of uridine, a nucleoside that is an essential component of RNA .
Mode of Action
DMT-Ur acts as a protective group for uridine during nucleic acid synthesis . The 4,4’-dimethoxytrityl (DMTr) group protects the active hydroxyl group of uridine, preventing it from undergoing unwanted reactions during synthesis . The DMTr group can be removed under acidic conditions after the desired reactions have taken place .
Biochemical Pathways
DMT-Ur is involved in the biochemical pathway of nucleic acid synthesis, specifically in the synthesis of oligodeoxynucleotides . It is incorporated into the growing oligonucleotide chain during the synthesis process .
Result of Action
The primary result of DMT-Ur’s action is the successful synthesis of oligodeoxynucleotides with the correct sequence . By protecting the active hydroxyl group of uridine, DMT-Ur ensures that the uridine is incorporated at the correct position in the oligonucleotide chain .
Action Environment
The action of DMT-Ur is influenced by the conditions of the reaction environment. For example, the DMTr group is removed under acidic conditions . Therefore, the pH of the reaction environment can affect the efficacy of DMT-Ur. Additionally, DMT-Ur should be stored under inert gas and should be protected from moisture and heat , indicating that these environmental factors could affect its stability and efficacy.
Biochemische Analyse
Biochemical Properties
5’-O-(4,4’-Dimethoxytrityl)uridine plays a crucial role in biochemical reactions, especially in the synthesis of DNA and RNA. The DMT group protects the 5’-hydroxyl group of uridine, preventing unwanted reactions during the synthesis process. This compound interacts with various enzymes and proteins, including DNA polymerases and RNA polymerases, which incorporate it into growing nucleic acid chains. The DMT group is typically removed after the desired sequence is synthesized, allowing the uridine to participate in further biochemical reactions .
Cellular Effects
5’-O-(4,4’-Dimethoxytrityl)uridine influences various cellular processes by being incorporated into nucleic acids. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into RNA can alter the stability and function of the RNA molecule, potentially affecting the translation process and protein synthesis. Additionally, the presence of the DMT group can impact the localization and function of the nucleic acid within the cell .
Molecular Mechanism
At the molecular level, 5’-O-(4,4’-Dimethoxytrityl)uridine exerts its effects through its incorporation into nucleic acids. The DMT group protects the 5’-hydroxyl group during synthesis, preventing premature reactions. Once incorporated, the DMT group can be removed, allowing the uridine to participate in hydrogen bonding and base pairing within the nucleic acid structure. This incorporation can influence the overall stability and function of the nucleic acid, affecting processes such as transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-(4,4’-Dimethoxytrityl)uridine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, the DMT group may degrade, affecting the compound’s protective function. Long-term studies have shown that the stability of 5’-O-(4,4’-Dimethoxytrityl)uridine is crucial for its effectiveness in nucleic acid synthesis, and any degradation can impact the overall yield and quality of the synthesized nucleic acids .
Dosage Effects in Animal Models
The effects of 5’-O-(4,4’-Dimethoxytrityl)uridine in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effectively incorporated into nucleic acids. At higher doses, there may be toxic or adverse effects, including disruptions in nucleic acid synthesis and cellular function. Studies have shown that there is a threshold beyond which the compound’s benefits are outweighed by its potential toxicity .
Metabolic Pathways
5’-O-(4,4’-Dimethoxytrityl)uridine is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA and RNA polymerases, which incorporate it into nucleic acids. Additionally, the DMT group can be metabolized and removed by specific enzymes, allowing the uridine to participate in further biochemical reactions. The presence of 5’-O-(4,4’-Dimethoxytrityl)uridine can also affect metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5’-O-(4,4’-Dimethoxytrityl)uridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the DMT group can influence the localization and accumulation of the compound, affecting its overall function and activity .
Subcellular Localization
The subcellular localization of 5’-O-(4,4’-Dimethoxytrityl)uridine is influenced by its chemical structure and interactions with other biomolecules. The DMT group can serve as a targeting signal, directing the compound to specific compartments or organelles within the cell. Post-translational modifications can also affect the localization and activity of the compound, influencing its role in nucleic acid synthesis and other cellular processes .
Vorbereitungsmethoden
The synthesis of 5’-O-DMT-rU typically involves the protection of the 5’-hydroxyl group of uridine with a dimethoxytrityl chloride (DMT-Cl) reagent. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the DMT ether linkage . The general reaction conditions include:
- Dissolving uridine in an anhydrous solvent like dichloromethane.
- Adding DMT-Cl and pyridine to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through column chromatography to obtain 5’-O-DMT-rU.
Industrial production methods for 5’-O-DMT-rU follow similar synthetic routes but are scaled up and optimized for higher yields and purity. Automation and solid-phase synthesis techniques are often employed to streamline the process .
Analyse Chemischer Reaktionen
5'-O-DMT-rU durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Detritylierung: Die Entfernung der DMT-Schutzgruppe unter sauren Bedingungen, wie z. B. Trichloressigsäure (TCA) in Dichlormethan.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören TCA für die Detritylierung, Phosphoramidit-Monomere für die Kopplung und Iod für die Oxidation. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Oligonukleotide mit bestimmten Sequenzen .
Wissenschaftliche Forschungsanwendungen
5'-O-DMT-rU wird in der wissenschaftlichen Forschung weit verbreitet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Zu den Anwendungen gehören:
RNA-Synthese: Als modifiziertes Nukleosid wird 5'-O-DMT-rU bei der chemischen Synthese von RNA-Oligonukleotiden verwendet, die für verschiedene molekularbiologische Techniken unerlässlich sind
Arzneimittelentwicklung: Modifizierte Nukleoside wie 5'-O-DMT-rU werden bei der Entwicklung von therapeutischen Oligonukleotiden verwendet, darunter Antisense-Oligonukleotide und kleine interferierende RNAs (siRNAs).
Diagnostische Werkzeuge: RNA-Oligonukleotide, die unter Verwendung von 5'-O-DMT-rU synthetisiert wurden, werden in diagnostischen Assays eingesetzt, wie z. B. Polymerase-Kettenreaktion (PCR) und Microarray-Analyse.
Biochemische Forschung: Forscher verwenden 5'-O-DMT-rU, um die Struktur und Funktion von RNA zu untersuchen, sowie um RNA-Protein-Interaktionen zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von 5'-O-DMT-rU beinhaltet seine Einarbeitung in RNA-Oligonukleotide während der chemischen Synthese. Die DMT-Schutzgruppe verhindert unerwünschte Nebenreaktionen, indem sie die 5'-Hydroxylgruppe schützt. Sobald die Oligonukleotid-Synthese abgeschlossen ist, wird die DMT-Gruppe unter sauren Bedingungen entfernt, so dass der RNA-Strang ordnungsgemäß funktionieren kann . Die beteiligten molekularen Ziele und Pfade umfassen die RNA-Synthesemaschinerie und die spezifischen Sequenzen der synthetisierten RNA .
Vergleich Mit ähnlichen Verbindungen
5'-O-DMT-rU ist unter den modifizierten Nukleosiden einzigartig aufgrund seiner spezifischen Verwendung der DMT-Schutzgruppe. Ähnliche Verbindungen umfassen:
5'-O-DMT-rA (5'-O-(4,4'-Dimethoxytrityl)-Adenosin): Wird bei der Synthese von RNA-Oligonukleotiden verwendet, die Adenosin enthalten.
5'-O-DMT-rC (5'-O-(4,4'-Dimethoxytrityl)-Cytidin): Wird bei der Synthese von RNA-Oligonukleotiden verwendet, die Cytidin enthalten.
5'-O-DMT-rG (5'-O-(4,4'-Dimethoxytrityl)-Guanosin): Wird bei der Synthese von RNA-Oligonukleotiden verwendet, die Guanosin enthalten.
Die Einzigartigkeit von 5'-O-DMT-rU liegt in seiner spezifischen Anwendung für Uridin-haltige RNA-Oligonukleotide, wodurch es zu einem wichtigen Reagenz für Forscher wird, die mit der RNA-Synthese arbeiten .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFSNQYXXACUHM-YULOIDQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250023 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-79-9 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?
A1: this compound is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]
Q2: How is this compound incorporated into oligonucleotides?
A2: this compound is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)


